N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S/c20-16-7-3-1-5-13(16)9-10-19(23)21-11-17(22)15-12-24-18-8-4-2-6-14(15)18/h1-8,12,17,22H,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPYMAWKZNZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the bromophenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology
- Biochemical Probes : It is investigated for its potential as a biochemical probe to study various biological processes due to its ability to interact with specific molecular targets.
Medicine
- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer properties. For example, studies indicate that compounds with similar structures may inhibit palmitoyltransferase activity, crucial for cellular processes.
Industry
- Advanced Materials Development : The compound is utilized in developing advanced materials and as a precursor in synthesizing specialty chemicals.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide exhibits significant biological activity:
Antioxidant Properties
Compounds containing benzothiophene structures often show antioxidant activity, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, indicating potential applications in treating infections.
Anticonvulsant Effects
Research into related compounds has demonstrated anticonvulsant properties in animal models, suggesting that this compound may also exhibit similar effects.
Cytotoxicity Studies
In vitro assays have indicated that compounds with similar structures can induce cytotoxic effects in cancer cell lines. The compound's ability to inhibit cell proliferation has been assessed using MTT assays, revealing dose-dependent responses across various cancer types.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Protects against oxidative stress | |
| Antimicrobial | Potential treatment for infections | |
| Anticonvulsant | Reduces seizure frequency and duration | |
| Cytotoxicity | Induces cytotoxic effects in cancer cell lines |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is essential for assessing therapeutic viability. Research indicates favorable absorption rates and metabolic stability with minimal hepatotoxicity observed at therapeutic doses.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations
Benzothiophene vs. Heterocyclic Cores
- Benzothiophene (Target Compound) : The sulfur atom enhances π-π stacking and may confer metabolic stability compared to indole () or furan (). The larger aromatic system increases molecular weight and hydrophobicity .
- Indole () : Nitrogen in indole enables hydrogen bonding but may reduce electron density compared to benzothiophene. The fluorinated biphenyl group in adds rigidity and polarity .
- Furan () : Oxygen atoms in furan improve solubility but reduce aromatic stability. The di-furyl substitution in introduces conformational flexibility .
Halogen Substituents
- Bromine (Target Compound, ) : Bromine’s high molar refractivity and lipophilicity enhance membrane permeability but may increase metabolic susceptibility.
- Fluorine () : Fluorine’s electronegativity improves metabolic stability and bioavailability via reduced oxidative metabolism .
- Chlorine () : Chlorine balances lipophilicity and polarity, often optimizing drug-receptor interactions .
Hydroxyethyl and Polar Groups
Physicochemical Properties
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide, a compound featuring a benzothiophene moiety, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C17H18BrN O2S
- Molecular Weight : 373.30 g/mol
- IUPAC Name : this compound
Research indicates that this compound may function through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit palmitoyltransferase activity, which is crucial in various cellular processes, including signal transduction and membrane dynamics .
- Antioxidant Properties : Compounds with benzothiophene structures often exhibit antioxidant activity, potentially protecting cells from oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections .
Anticonvulsant Effects
A study evaluated the anticonvulsant properties of related compounds in various animal models, demonstrating significant efficacy in reducing seizure frequency and duration. This suggests that this compound may also exhibit similar effects, warranting further research into its potential as an anticonvulsant agent .
Cytotoxicity Studies
In vitro assays have shown that compounds with similar structures can induce cytotoxic effects in cancer cell lines. For instance, the compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing a dose-dependent response in various cancer types .
Data Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Research into similar compounds indicates favorable absorption rates and metabolic stability, with minimal hepatotoxicity observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
